molecular formula C7H13NO B3332907 4-Propylpyrrolidin-2-one CAS No. 930123-38-9

4-Propylpyrrolidin-2-one

Cat. No. B3332907
CAS RN: 930123-38-9
M. Wt: 127.18 g/mol
InChI Key: NCBVCRLVTCSQAG-UHFFFAOYSA-N
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Description

“4-Propylpyrrolidin-2-one” is a chemical compound with the empirical formula C7H13NO . It is a derivative of pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of 4-Propylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The molecular weight of this compound is 127.18 .


Chemical Reactions Analysis

The pyrrolidine ring in 4-Propylpyrrolidin-2-one is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Brivaracetam

“4-Propylpyrrolidin-2-one” is a key intermediate for the synthesis of Brivaracetam , an antiepileptic drug . The process involves the preparation of ®-4-propyl pyrrolidine-2-one, which is then used in the synthesis of Brivaracetam .

Electrocyclization and Functionalization

“4-Propylpyrrolidin-2-one” can be used in electrocyclization and functionalization processes . In a study, an electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones was successfully translated from a batch type cell to a continuous flow electrochemical reactor . This process offers numerous advantages over batch electrolysis such as faster reaction time, and better mixing of the heterogeneous reaction .

Nootropic Agents

2-Pyrrolidinones, including “4-Propylpyrrolidin-2-one”, are found in numerous pharmacologically active compounds, such as Piracetam and Pramiracetam , which are used to treat age-related memory impairment . These compounds enhance cognition properties and are particularly attractive synthetic targets for the pharmaceutical industry .

Organic Electrosynthesis

“4-Propylpyrrolidin-2-one” can be used in organic electrosynthesis . This technology is currently benefiting from a renewed interest, particularly from the industrial world . Organic electrosynthesis is not only a greener alternative to classical synthesis, producing a minimum of waste, but it also achieves highly selective transformations under mild conditions .

Research Chemical

“4-Propylpyrrolidin-2-one” is a useful research chemical . It is available for purchase in bulk quantities for a variety of research applications .

Synthesis of 4-Amino-1-propylpyrrolidin-2-one Hydrochloride

“4-Propylpyrrolidin-2-one” can be used in the synthesis of 4-Amino-1-propylpyrrolidin-2-one hydrochloride , a compound that can be found in various technical documents and peer-reviewed papers .

Mechanism of Action

Target of Action

4-Propylpyrrolidin-2-one, also known as ®-4-Propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam . This drug exhibits a magnificent affinity towards synaptic vesicle glycoprotein , which is its primary target. Synaptic vesicle glycoproteins play a crucial role in the regulation of neurotransmitter release, thus influencing neuronal communication.

Mode of Action

It is known that brivaracetam, the drug synthesized from this compound, binds to synaptic vesicle glycoproteins . This binding likely alters the function of these proteins, affecting the release of neurotransmitters and thus neuronal communication.

Biochemical Pathways

This pathway is involved in various biological processes, including cancer progression and immune cell chemotaxis .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Its derivative, brivaracetam, has been shown to have significant anti-epileptic effects . By binding to synaptic vesicle glycoproteins and altering neurotransmitter release, it can help limit the progression of epilepsy .

Action Environment

The action, efficacy, and stability of 4-Propylpyrrolidin-2-one can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment

Safety and Hazards

While specific safety and hazard information for 4-Propylpyrrolidin-2-one is not available, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

The pyrrolidine ring, a key component of 4-Propylpyrrolidin-2-one, is a versatile scaffold for the development of novel biologically active compounds. It is expected to continue playing a significant role in drug discovery, particularly in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVCRLVTCSQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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